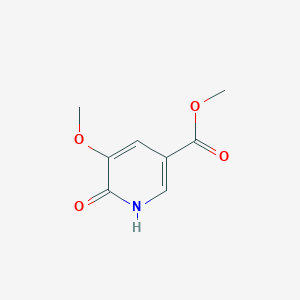
methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate (M5M6ODPC) is a chemical compound that has been studied extensively for its potential applications in scientific research. M5M6ODPC has been found to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
Wirkmechanismus
Methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate has been found to interact with the cell membrane, leading to the formation of reactive oxygen species that can cause oxidative damage to the cell. It has also been found to interact with proteins, leading to the formation of reactive oxygen species that can cause oxidative damage to the proteins. Additionally, it has been found to interact with enzymes, leading to the formation of reactive oxygen species that can cause oxidative damage to the enzymes.
Biochemical and Physiological Effects
methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to cause oxidative damage to cell membranes, proteins, and enzymes. It has also been found to induce apoptosis in cells and to inhibit the growth of cancer cells. Additionally, it has been found to inhibit the activity of certain enzymes and to increase the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it has been found to have a variety of biochemical and physiological effects that can be studied. However, there are also some limitations to its use in laboratory experiments. It is relatively expensive to synthesize, and its effects on cells and proteins are not always consistent. Additionally, its effects on enzymes can be difficult to study due to their complexity.
Zukünftige Richtungen
There are a number of potential future directions for research into methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate. One potential direction is to further study its effects on cell membranes and proteins. Additionally, further research could be conducted into the effects of methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate on enzymes and the role of oxidative stress in the development of cancer and neurodegenerative diseases. Additionally, further research could be conducted into the synthesis of methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate and its potential applications in drug development. Finally, further research could be conducted into the use of methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate as a model compound for studying the effects of oxidative stress on cell membranes and proteins.
Synthesemethoden
Methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate is synthesized by a multi-step synthesis process. The first step is the reaction of 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid (M5M6ODCA) with methyl iodide to form the N-methyl derivative, methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate. This reaction is carried out in an aqueous medium at room temperature. The second step is the reduction of the N-methyl derivative to the desired product, methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate. This is done by reacting the N-methyl derivative with sodium borohydride in an aqueous medium at room temperature. The third step is the purification of the desired product. This is done by recrystallization from a mixture of ethanol and water.
Wissenschaftliche Forschungsanwendungen
Methyl 5-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylate has been used in a variety of scientific research applications. It has been used as a model compound for studying the effects of oxidative stress on cell membranes and the mechanisms of drug-induced apoptosis. It has also been used to study the effects of reactive oxygen species on the structure and function of proteins, as well as to investigate the role of oxidative stress in the development of neurodegenerative diseases. Additionally, it has been used to study the effects of reactive oxygen species on the structure and function of enzymes, and to investigate the role of oxidative stress in the development of cancer.
Eigenschaften
IUPAC Name |
methyl 5-methoxy-6-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-3-5(8(11)13-2)4-9-7(6)10/h3-4H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAYKVVEQMNRBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CNC1=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-hydroxy-5-methoxypyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


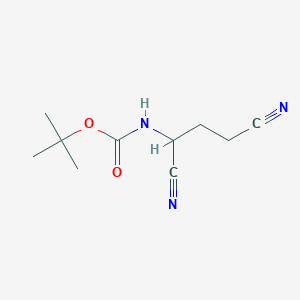
![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)

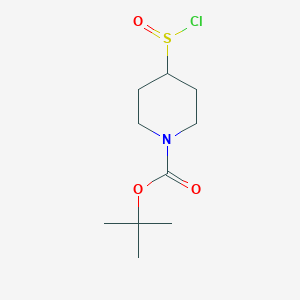



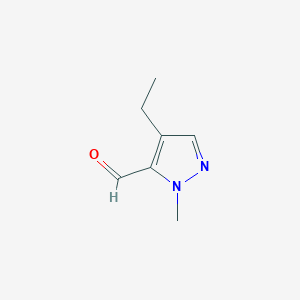

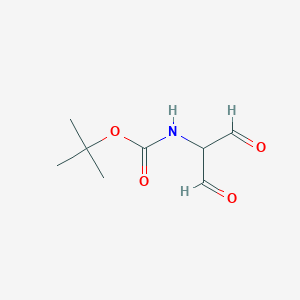

![3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine](/img/structure/B6618618.png)
